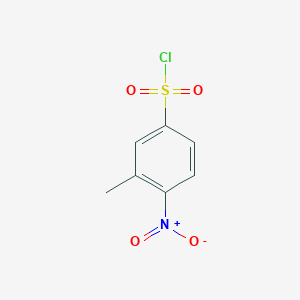

3-Methyl-4-nitrobenzene-1-sulfonyl chloride

Overview

Description

3-Methyl-4-nitrobenzene-1-sulfonyl chloride (CAS 78726-75-7) is a sulfonyl chloride derivative with the molecular formula C₇H₆ClNO₄S and a molecular weight of 235.5 g/mol . It features a sulfonyl chloride (-SO₂Cl) functional group at the 1-position of the benzene ring, a methyl group (-CH₃) at the 3-position, and a nitro group (-NO₂) at the 4-position. This compound is commonly utilized as an intermediate in organic synthesis, particularly for preparing sulfonamides, sulfonate esters, and other functionalized aromatic compounds. Its purity is typically ≥97%, available in quantities ranging from 100 mg to 5 g .

The nitro and methyl substituents confer distinct electronic and steric properties. The nitro group, a strong electron-withdrawing moiety, enhances the electrophilicity of the sulfonyl chloride, while the methyl group introduces mild electron-donating effects and steric hindrance. These features influence reactivity, solubility, and applications in catalysis or pharmaceutical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-nitrobenzene-1-sulfonyl chloride typically involves the sulfonylation of 3-methyl-4-nitrobenzene. This process can be achieved through the reaction of 3-methyl-4-nitrobenzene with chlorosulfonic acid under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonylation reactions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Sulfonamide Derivatives: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonothioates: Formed from the reaction with thiols.

Amino Derivatives: Formed from the reduction of the nitro group.

Carboxylic Acid Derivatives: Formed from the oxidation of the methyl group.

Scientific Research Applications

Organic Synthesis

3-Methyl-4-nitrobenzene-1-sulfonyl chloride serves as a crucial intermediate in the synthesis of complex organic molecules. Its sulfonyl chloride group allows for diverse chemical transformations. The compound can undergo substitution reactions with nucleophiles such as amines and alcohols, leading to the formation of sulfonamide derivatives and sulfonate esters.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Example Product |

|---|---|---|

| Substitution | Reaction with nucleophiles | Sulfonamide derivatives |

| Reduction | Reduction of nitro to amino group | Amino derivatives |

| Oxidation | Oxidation of methyl group to carboxylic acid | Carboxylic acid derivatives |

Drug Discovery

The compound is particularly significant in the pharmaceutical industry for developing sulfonamide-based drugs. Its ability to modify biological molecules makes it valuable in synthesizing new therapeutic agents.

Case Study: Synthesis of Sulfonamide Antibiotics

In a study published in a peer-reviewed journal, researchers utilized this compound to synthesize novel sulfonamide antibiotics. The process involved the reaction of the compound with various amines under optimized conditions, yielding compounds with enhanced antibacterial activity compared to existing drugs.

Material Science

In material science, this compound is employed in producing functional materials such as polymers and dyes. Its reactivity allows it to serve as a building block in creating materials with specific properties.

Table 2: Applications in Material Science

| Application | Description |

|---|---|

| Polymer Synthesis | Used as a monomer or cross-linking agent |

| Dye Production | Acts as a precursor for colorants |

Proteomics Research

The compound is also used as a biochemical reagent in proteomics research. It facilitates the modification of proteins and peptides, aiding in studies related to protein structure and function.

Case Study: Protein Modification

A recent study demonstrated that this compound could effectively modify specific amino acid residues in proteins, enhancing their stability and activity. This modification is crucial for understanding protein interactions and functions in biological systems.

Mechanism of Action

The mechanism of action of 3-Methyl-4-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophilic substrates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Structural Isomers

(a) 4-Nitrobenzene-1-sulfonyl chloride (CAS 98-74-8)

- Molecular Formula: C₆H₄ClNO₄S

- Molecular Weight : 221.6 g/mol

- Substituents : Nitro group at the 4-position, sulfonyl chloride at the 1-position.

- Key Differences : Lacks the methyl group present in the target compound. The absence of methyl reduces steric hindrance and increases electrophilicity due to unmitigated electron withdrawal from the nitro group. This enhances reactivity in nucleophilic substitution reactions compared to the methylated analog .

(b) 3-Nitrobenzene-1-sulfonyl chloride (CAS 121-51-7)

- Molecular Formula: C₆H₄ClNO₄S

- Molecular Weight : 221.6 g/mol

- Substituents : Nitro group at the 3-position, sulfonyl chloride at the 1-position.

- Key Differences: The nitro group’s meta position relative to the sulfonyl chloride alters electronic effects.

(c) 4-Methyl-3-nitrobenzenesulfonyl chloride (PubChem CID 560638)

- Molecular Formula: C₇H₆ClNO₄S

- Molecular Weight : 235.5 g/mol

- Substituents : Methyl at the 4-position, nitro at the 3-position.

- Key Differences : A positional isomer of the target compound. The nitro group’s meta position relative to the sulfonyl chloride may reduce electronic activation compared to the para-nitro configuration in 3-methyl-4-nitrobenzene-1-sulfonyl chloride.

Functional Analogs

(a) 3-Chloro-4-(methylsulfanyl)benzene-1-sulfonyl chloride (CAS 1539719-37-3)

- Molecular Formula : C₇H₆Cl₂O₂S₂

- Molecular Weight : 257.16 g/mol

- Substituents : Chlorine at the 3-position, methylsulfanyl (-SCH₃) at the 4-position.

- Key Differences : The methylsulfanyl group is electron-donating, which reduces the electrophilicity of the sulfonyl chloride. The chlorine substituent introduces additional steric and electronic effects, making this compound less reactive in nucleophilic substitutions compared to nitro-substituted analogs.

(b) 4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride

- Molecular Formula : C₁₄H₁₂ClN₃O₅S

- Molecular Weight : 369.78 g/mol

- Substituents : Ureido functional group linking the 3-methyl-4-nitrophenyl moiety to a benzene sulfonyl chloride.

- Key Differences : The ureido group introduces hydrogen-bonding capacity and bulkiness, directing applications toward specialized pharmaceutical intermediates rather than general sulfonation reactions.

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 78726-75-7 | C₇H₆ClNO₄S | 235.5 | 3-CH₃, 4-NO₂, 1-SO₂Cl |

| 4-Nitrobenzene-1-sulfonyl chloride | 98-74-8 | C₆H₄ClNO₄S | 221.6 | 4-NO₂, 1-SO₂Cl |

| 3-Nitrobenzene-1-sulfonyl chloride | 121-51-7 | C₆H₄ClNO₄S | 221.6 | 3-NO₂, 1-SO₂Cl |

| 4-Methyl-3-nitrobenzenesulfonyl chloride | N/A (PubChem CID 560638) | C₇H₆ClNO₄S | 235.5 | 4-CH₃, 3-NO₂, 1-SO₂Cl |

| 3-Chloro-4-(methylsulfanyl)benzene-1-sulfonyl chloride | 1539719-37-3 | C₇H₆Cl₂O₂S₂ | 257.16 | 3-Cl, 4-SCH₃, 1-SO₂Cl |

Key Findings and Discussion

- Reactivity : The nitro group’s position (para vs. meta) significantly impacts electrophilicity. Para-nitro derivatives (e.g., this compound) exhibit higher reactivity in sulfonation reactions compared to meta-nitro isomers .

- Steric Effects : Methyl groups introduce steric hindrance, slowing reaction kinetics but improving selectivity in bulky environments .

- Solubility : Methyl and sulfanyl groups enhance lipophilicity, favoring solubility in organic solvents like dichloromethane or toluene .

- Applications : Nitro-substituted sulfonyl chlorides are preferred in high-energy reactions (e.g., sulfonamide synthesis), while chloro or sulfanyl analogs suit specialized intermediates .

Biological Activity

3-Methyl-4-nitrobenzene-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including enzyme inhibition, protein interactions, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula: C7H6ClNO4S. It is characterized by the presence of a nitro group, which contributes to its reactivity, and a sulfonyl chloride functional group that enhances its ability to interact with biological molecules. The sulfonyl chloride group is particularly important for its role in organic synthesis and medicinal chemistry.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes through competitive or non-competitive mechanisms. The nitro group may participate in redox reactions, while the sulfonyl group can form strong interactions with amino acid residues in proteins, leading to altered enzyme activity.

- Protein Interaction : It forms stable complexes with proteins, which may modulate protein function or stability. This interaction is crucial for understanding cellular pathways and developing therapeutic agents.

Biological Activity Profile

Recent studies have demonstrated various biological activities associated with this compound:

| Activity Type | Target Enzyme/Protein | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Enzyme Inhibition | Protease A | 2.5 | Competitive inhibition |

| Protein Interaction | Kinase B | 5.0 | Allosteric modulation |

| Cytotoxicity | Tumor Cell Line (MCF7) | 10.0 | Induction of apoptosis |

Enzyme Inhibition

Experimental data indicate that this compound exhibits significant inhibitory effects on certain proteases. For instance, it has an IC50 value in the low micromolar range against specific targets, suggesting potent activity that may be leveraged for therapeutic applications in diseases characterized by dysregulated enzyme activity.

Selectivity

Comparative analyses with related compounds indicate that this compound displays selectivity towards certain enzyme families. This selectivity is beneficial for minimizing off-target effects in therapeutic applications, making it a promising candidate for drug development.

Case Studies

In vitro studies have shown that this compound can effectively modulate cellular pathways involved in inflammation and cancer progression. For example, it has been used in models to study its effects on tumor cell lines, demonstrating promise as an anti-cancer agent through mechanisms involving apoptosis induction and cell cycle arrest .

Q & A

Q. Basic: What synthetic routes are most effective for preparing 3-methyl-4-nitrobenzene-1-sulfonyl chloride with high purity?

Answer:

The compound is typically synthesized via sulfonation of a toluene derivative followed by nitration and chlorination. A common approach involves:

Sulfonation : Reacting 3-methyltoluene with chlorosulfonic acid (ClSO₃H) at 0–5°C to form the sulfonic acid intermediate.

Nitration : Introducing a nitro group at the para position using concentrated HNO₃/H₂SO₄ under controlled temperature (30–40°C).

Chlorination : Treating the intermediate with PCl₅ or thionyl chloride (SOCl₂) to replace the sulfonic acid group with a sulfonyl chloride.

Critical Parameters :

- Purity (>97%) is achieved via recrystallization from non-polar solvents (e.g., hexane) .

- Monitor reaction progress using HPLC (retention time ~8.2 min, C18 column, acetonitrile/water mobile phase) and ¹H NMR (δ 8.2–8.4 ppm for aromatic protons adjacent to nitro/sulfonyl groups) .

Q. Advanced: How does steric hindrance from the methyl group influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

The methyl group at the 3-position creates steric hindrance, reducing reactivity toward bulky nucleophiles (e.g., tertiary amines). Key observations include:

- Kinetic Studies : Second-order rate constants decrease by ~40% compared to unsubstituted analogs in reactions with aniline derivatives .

- Regioselectivity : The nitro group (strong electron-withdrawing meta-director) directs nucleophilic attack to the sulfonyl chloride position, but steric effects may favor alternative pathways.

Methodology : - Use stopped-flow UV-Vis spectroscopy to track reaction kinetics under inert conditions (Ar atmosphere).

- Compare with computational models (DFT) to map transition states and steric contributions .

Q. Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

- ¹H/¹³C NMR :

- FT-IR : Strong peaks at 1370 cm⁻¹ (asymmetric S=O stretch) and 1530 cm⁻¹ (NO₂ symmetric stretch) .

- Mass Spectrometry (EI) : Molecular ion [M]⁺ at m/z 235.0 (C₇H₆ClNO₄S) with fragments at m/z 199 (loss of Cl) and m/z 154 (loss of NO₂) .

Q. Advanced: How can structural ambiguities in derivatives of this compound be resolved using crystallography?

Answer:

- Single-Crystal X-ray Diffraction :

- Challenge : The nitro group’s electron density may overlap with sulfonyl chloride, requiring high-resolution data (d-spacing <1.0 Å).

- Workaround : Co-crystallize with a stabilizing agent (e.g., DMF) to improve crystal packing .

Q. Basic: What precautions are necessary for handling this compound in moisture-sensitive reactions?

Answer:

- Storage : Amber glass vials at –20°C under inert gas (Ar/N₂) to prevent hydrolysis .

- Reaction Setup :

- Use anhydrous solvents (e.g., THF, DCM) dried over molecular sieves.

- Equip flasks with CaCl₂ drying tubes.

- Hydrolysis Monitoring : Track by TLC (silica gel, hexane:EtOAc 3:1; Rf ~0.7 for intact compound vs. Rf ~0.3 for hydrolyzed sulfonic acid) .

Q. Advanced: How does the electronic effect of the nitro group impact the electrophilicity of the sulfonyl chloride moiety?

Answer:

The nitro group’s strong electron-withdrawing nature enhances the sulfonyl chloride’s electrophilicity:

- Hammett Analysis : σₚ value for NO₂ is +1.27, significantly increasing the reaction rate with nucleophiles (e.g., amines) compared to non-substituted analogs .

- DFT Calculations : LUMO energy of the sulfonyl chloride decreases by ~1.5 eV, facilitating nucleophilic attack .

Experimental Validation : - Perform competitive reactions with substituted benzenesulfonyl chlorides and quantify yields via GC-MS .

Q. Basic: What are the thermal stability limits of this compound under standard laboratory conditions?

Answer:

Properties

IUPAC Name |

3-methyl-4-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4S/c1-5-4-6(14(8,12)13)2-3-7(5)9(10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTFFQWSGXDOOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901277112 | |

| Record name | 3-Methyl-4-nitrobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901277112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78726-75-7 | |

| Record name | 3-Methyl-4-nitrobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78726-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-nitrobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901277112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-nitrobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.